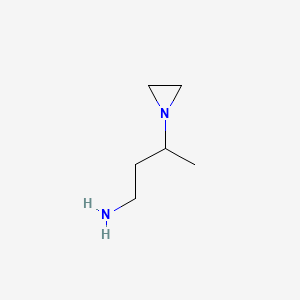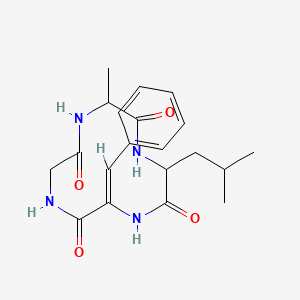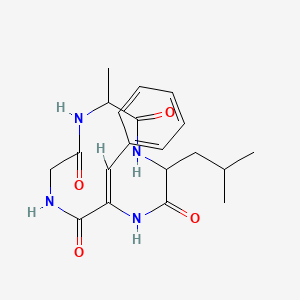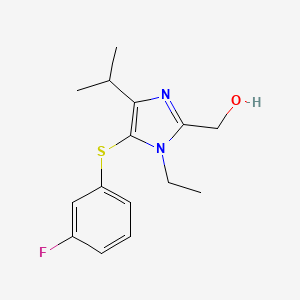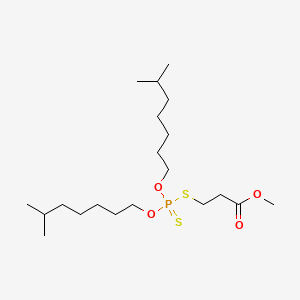
Propanoic acid, 3-((bis(isooctyloxy)phosphinothioyl)thio)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-((bis(isooctyloxy)phosphinothioyl)thio)-, methyl ester is a chemical compound known for its application as an extreme pressure anti-wear agent. It is commonly used in lubricants and greases to reduce friction, wear, and heat generation, thereby protecting friction surfaces .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 3-((bis(isooctyloxy)phosphinothioyl)thio)-, methyl ester involves the reaction of propanoic acid derivatives with bis(isooctyloxy)phosphinothioyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-((bis(isooctyloxy)phosphinothioyl)thio)-, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted esters and phosphinothioyl derivatives.
Applications De Recherche Scientifique
Propanoic acid, 3-((bis(isooctyloxy)phosphinothioyl)thio)-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in the formulation of lubricants and greases for machinery and automotive applications.
Mécanisme D'action
The compound exerts its effects primarily through the formation of a protective film on metal surfaces. This film reduces direct metal-to-metal contact, thereby decreasing friction and wear. The phosphinothioyl group interacts with metal surfaces, forming a stable layer that provides long-lasting protection .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 3-phenoxy-, methyl ester
- Propanoic acid, 3,3’-thiobis-, dimethyl ester
- 3-(Methylthio)propanoic acid methyl ester
Uniqueness
Propanoic acid, 3-((bis(isooctyloxy)phosphinothioyl)thio)-, methyl ester is unique due to its high thermal stability and excellent anti-wear properties. Unlike similar compounds, it forms a more robust protective film on metal surfaces, making it highly effective in extreme pressure and high-temperature conditions .
Propriétés
Numéro CAS |
53123-68-5 |
|---|---|
Formule moléculaire |
C20H41O4PS2 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
methyl 3-[bis(6-methylheptoxy)phosphinothioylsulfanyl]propanoate |
InChI |
InChI=1S/C20H41O4PS2/c1-18(2)12-8-6-10-15-23-25(26,27-17-14-20(21)22-5)24-16-11-7-9-13-19(3)4/h18-19H,6-17H2,1-5H3 |
Clé InChI |
ADOAJBDZZYHBKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOP(=S)(OCCCCCC(C)C)SCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


